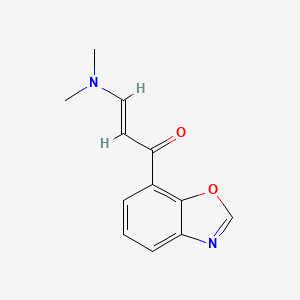![molecular formula C10H12N4O2 B1324975 3-(6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-propionic acid CAS No. 1000339-20-7](/img/structure/B1324975.png)
3-(6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-propionic acid” is a chemical compound with the CAS Number: 1000339-20-7 . It has a molecular weight of 220.23 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12N4O2/c1-6-8(3-4-9(15)16)7(2)13-14-5-11-12-10(6)14/h5,13H,2-4H2,1H3,(H,15,16) . This indicates that the compound has a complex structure involving a triazolo[4,3-b]pyridazine ring.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties are not available in the literature.科学的研究の応用
Antiproliferative Activities
Research has highlighted the potential antiproliferative activities of compounds related to 3-(6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-propionic acid. A study by Ilić et al. (2011) discusses the synthesis of [1,2,4]triazolo[4,3-b]pyridazin derivatives with notable inhibitory effects on the proliferation of endothelial and tumor cells, indicating a potential application in cancer research and treatment Ilić et al., 2011.
Synthesis and Structural Analysis
The compound's synthesis and structural analysis are vital areas of scientific research. The work of Sallam et al. (2021) elaborates on the synthesis of a specific pyridazine analog, including spectral and X-ray diffraction techniques for structural confirmation, demonstrating the compound's relevance in medicinal chemistry Sallam et al., 2021. Additionally, Biagi et al. (1997) and Lieberman & Albright (1988) discuss the synthesis of related pyridazine derivatives, contributing to the understanding of this compound's chemical properties and potential applications Biagi et al., 1997; Lieberman & Albright, 1988.
Antiviral Activity
A study by Shamroukh & Ali (2008) reveals the antiviral properties of triazolo[4,3-b]pyridazine derivatives, specifically against hepatitis A virus (HAV), highlighting another significant application of this compound in virology and pharmacology Shamroukh & Ali, 2008.
Biological Activities and Heterocyclic Synthesis
The compound's role in the synthesis of biologically active heterocycles is also noteworthy. The research by Wasfy et al. (2002) discusses the synthesis of derivatives exhibiting anti-microbial activities, furthering its relevance in the development of new pharmaceuticals Wasfy et al., 2002.
Antioxidant Properties
Shakir et al. (2017) explore the antioxidant abilities of certain triazolo[4,3-b]pyridazine derivatives, opening avenues for research in oxidative stress-related diseases and potential therapeutic applications Shakir et al., 2017.
Safety and Hazards
将来の方向性
While specific future directions for this compound are not mentioned in the literature, related compounds have been studied for their potential in medical and pharmaceutical applications . This suggests that “3-(6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-propionic acid” could also have potential uses in these areas.
特性
IUPAC Name |
3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-6-8(3-4-9(15)16)7(2)13-14-5-11-12-10(6)14/h5H,3-4H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGACMJHUIBPMDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN2C1=NN=C2)C)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

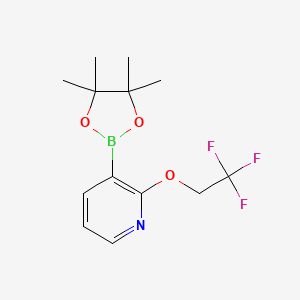
![4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine](/img/structure/B1324895.png)
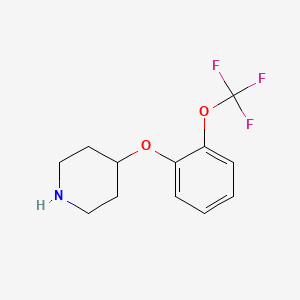
![3-[4-(Trifluoromethyl)phenoxy]piperidine](/img/structure/B1324897.png)
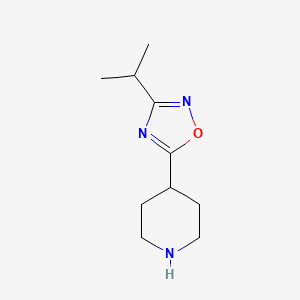
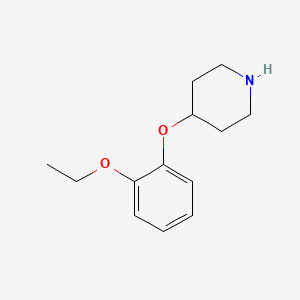
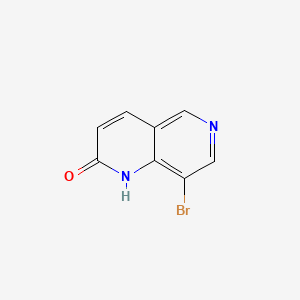
![N-[2-(3-phenoxyphenoxy)ethyl]acetamide](/img/structure/B1324903.png)
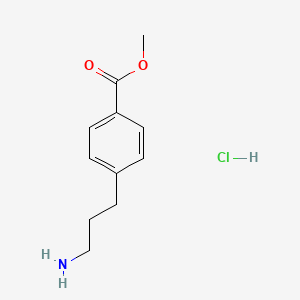


![2-[4-(Trifluoromethoxy)phenoxy]acetonitrile](/img/structure/B1324911.png)
